o-Chlorobenzyl methyl sulfone
CAS No.: 16251-12-0
Cat. No.: VC18930769
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16251-12-0 |
---|---|
Molecular Formula | C8H9ClO2S |
Molecular Weight | 204.67 g/mol |
IUPAC Name | 1-chloro-2-(methylsulfonylmethyl)benzene |
Standard InChI | InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
Standard InChI Key | XJZVZKANNDOMRN-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)CC1=CC=CC=C1Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
The compound consists of a benzene ring substituted with a chlorine atom at the ortho position and a methyl sulfone group (-SO₂CH₃) at the benzyl position (Fig. 1). Its IUPAC name is 1-chloro-4-[(methylsulfonyl)methyl]benzene .
Table 1: Key Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,570 cm⁻¹ (S=O symmetric stretch) and 1,300 cm⁻¹ (S=O asymmetric stretch) .
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NMR:
Synthesis and Manufacturing
Conventional Synthetic Routes
The most widely reported method involves a two-step process:
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Reduction of Substituted Benzene Sulfonyl Chlorides:
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Methylation:
Table 2: Optimization of Methylation Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 40–45°C | Maximizes rate |
Reaction Time | 2.5–4 hours | Prevents byproducts |
Solvent | Water/Acetonitrile | Enhances solubility |
Recent Advances
A 2025 study in Nature Communications introduced a novel reagent (1) for constructing methyl sulfones via 1,3-heterocycle disconnection, enabling access to previously inaccessible heteroaromatic derivatives . This method avoids traditional oxidation/coupling routes and achieves yields of 72–95% .
Applications in Research and Industry
Pharmaceutical Intermediates
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Acaricides: Used in miticides targeting agricultural pests (e.g., trisbromomethyl phenyl sulfone precursors) .
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Diuretic Research: Structural analogs (e.g., o-chlorobenzyl methyl sulfoxide) exhibit adrenergic-mediated diuretic effects in rats, suggesting potential therapeutic pathways .
Coordination Chemistry
The sulfonyl group’s electron-withdrawing properties make it a ligand in metal-organic frameworks (MOFs). Recent studies highlight its role in stabilizing Pd(II) complexes for catalytic applications .
Reference Standards
Certified reference materials (e.g., Dr. Ehrenstorfer DRE-C11392950) are used in HPLC/GC-MS for environmental and pharmaceutical analysis .
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